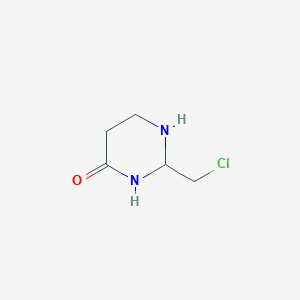
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various research and development endeavors due to its versatile properties .
Preparation Methods
The synthesis of 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Substitution Reaction:
Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological systems .
Comparison with Similar Compounds
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the 2-methoxyethoxy group, making it less soluble and less versatile in chemical reactions.
2-Methoxyethoxyacetic acid: Lacks the cyclobutane ring, resulting in different chemical properties and reactivity.
Cyclobutane-1,2-dicarboxylic acid:
The unique combination of the cyclobutane ring, carboxylic acid group, and 2-methoxyethoxy group in this compound provides it with distinct properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
MAOFXABJDLFHER-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


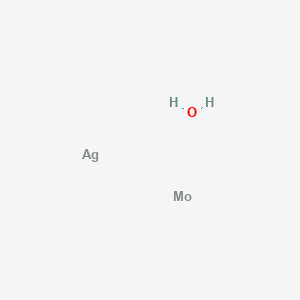
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
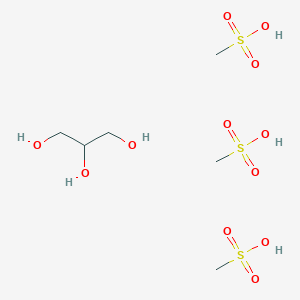
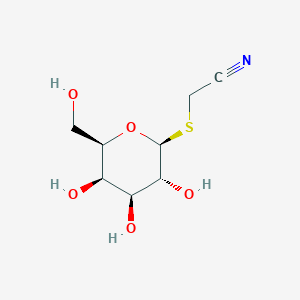
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
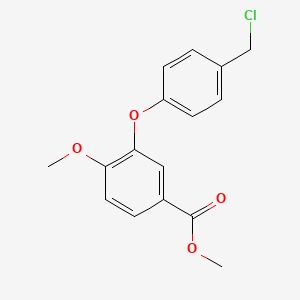
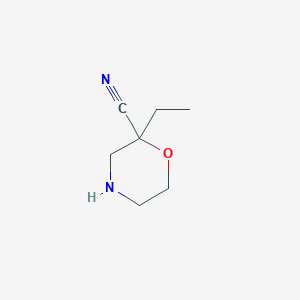
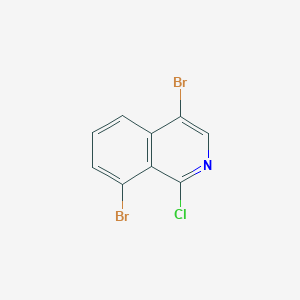

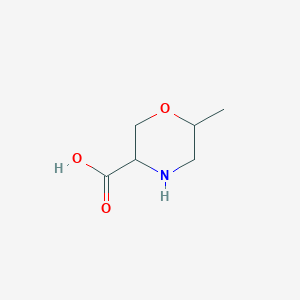
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
